2-acetyl-5-amino-4H-pyrazol-3-one
Description
Properties
IUPAC Name |
2-acetyl-5-amino-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-3(9)8-5(10)2-4(6)7-8/h2H2,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNZNJWEIQZUPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Procedure and Challenges
In a representative method, ethyl 5-acetyl-1H-pyrazole-3-carboxylate is hydrolyzed using aqueous NaOH or HCl. The reaction typically proceeds at 60–80°C for 6–12 hours, followed by acidification to precipitate the product. However, this method faces limitations:
Table 1: Hydrolysis Conditions and Outcomes
| Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethyl 5-acetyl-pyrazole-3-carboxylate | NaOH (2M) | 80 | 8 | 26 | |
| Methyl 5-acetyl-pyrazole-3-carboxylate | HCl (conc.) | 60 | 6 | 30 |
Cyclization of Hydrazine Derivatives with Ketones
Cyclization reactions between hydrazine derivatives and diketones offer an alternative pathway. This method leverages the nucleophilic addition of hydrazine to β-keto esters or α,β-unsaturated ketones.
Acetylation of 5-Amino-1H-Pyrazol-3-One
A two-step synthesis involves:
-
Preparation of 5-Amino-1H-Pyrazol-3-One :
Hydrazine hydrate reacts with ethyl acetoacetate in ethanol under reflux to form 5-amino-1H-pyrazol-3-one. -
Acetylation :
The amino group is acetylated using acetyl chloride in acetic acid at 100°C for 8 hours.
Reaction Scheme :
Table 2: Cyclization Reaction Parameters
Limitations
-
Byproduct Formation : Competing reactions at the amino group may produce N-acetylated derivatives, requiring purification via recrystallization.
-
Sensitivity to Stoichiometry : Excess acetyl chloride leads to over-acetylation, reducing yields.
Alternative Routes via α,β-Unsaturated Nitriles
A less conventional approach employs α,β-unsaturated nitriles and 4-hydroxy-6-methyl-2-pyrone. Piperidine-catalyzed cyclization in methanol under reflux forms the pyrazolone core, which is subsequently functionalized.
Procedure and Outcomes
A mixture of 4-hydroxy-6-methyl-2-pyrone and acrylonitrile derivatives in methanol with piperidine yields intermediates, which are oxidized to introduce the acetyl and amino groups. While this method avoids explosive reagents, it requires multi-step functionalization, complicating scalability.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison
| Method | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|
| Ester Hydrolysis | Straightforward | Low yield, solvent-intensive | 26–30 |
| Hydrazine Cyclization | High purity, scalable | Byproduct formation | 60–70 |
| α,β-Unsaturated Nitriles | Avoids hazardous reagents | Multi-step, time-consuming | 40–50 |
Challenges and Optimization Strategies
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-5-amino-4H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the acetyl group or the pyrazole ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the pyrazole ring .
Scientific Research Applications
Pharmacological Applications
The compound exhibits a broad spectrum of pharmacological activities, making it a valuable scaffold in drug development. Key applications include:
Antimicrobial Activity
Research has demonstrated that pyrazoline derivatives, including 2-acetyl-5-amino-4H-pyrazol-3-one, possess notable antimicrobial properties. Studies have shown efficacy against various bacterial strains, fungi, and protozoa. For example, derivatives have been evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to standard antibiotics .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazoline derivatives has been extensively studied. Compounds derived from this compound have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets in the treatment of inflammatory diseases .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has been reported to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves modulation of apoptotic pathways and inhibition of tumor growth .
Agricultural Applications
In agricultural chemistry, this compound is being explored for its potential as a pesticide and herbicide due to its biological activity against plant pathogens and pests.
Pesticidal Activity
Studies suggest that derivatives can act as effective insecticides against common agricultural pests. The mode of action typically involves neurotoxic effects on insects, leading to paralysis and death .
Material Science Applications
The compound is also being investigated for its utility in materials science, particularly in the synthesis of novel polymers and nanocomposites.
Polymer Synthesis
Research indicates that pyrazoline derivatives can be used as monomers in the production of polymers with enhanced thermal stability and mechanical properties .
Case Studies
Mechanism of Action
The mechanism of action of 2-acetyl-5-amino-4H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Key Observations:
Functional Group Diversity: The target compound’s acetyl group may enhance electron-withdrawing effects, influencing acidity or coordination chemistry compared to the hydroxy group in 7a/7b. 7a and 7b incorporate thiophene and cyano/carboxylate moieties, which could improve π-conjugation or solubility, respectively, relative to the pyrazolone core .
Synthetic Flexibility: 7a and 7b were synthesized via Gewald-like reactions, leveraging sulfur-mediated cyclization. This contrasts with the likely simpler substitution pathways for this compound .
Potential Applications: Thiophene-containing derivatives (7a/7b) may exhibit enhanced electronic properties for optoelectronic materials, whereas the acetylated pyrazolone could serve as a ligand or bioactive intermediate due to its hydrogen-bonding capability.
Biological Activity
2-acetyl-5-amino-4H-pyrazol-3-one (CAS No. 129027-73-2) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been investigated for its potential therapeutic effects, particularly in the fields of antimicrobial, anti-inflammatory, anticancer, and neuroprotective applications.
Target Interactions
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and receptors, which are crucial for cellular signaling pathways. For instance, it interacts with acetylcholinesterase, leading to increased levels of acetylcholine, a neurotransmitter involved in cognitive functions.
Biochemical Pathways
This compound influences several biochemical pathways, including those related to oxidative stress response and inflammation. It activates the Nrf2 signaling pathway, which plays a significant role in cellular defense mechanisms against oxidative damage. Additionally, its involvement in metabolic pathways through cytochrome P450 enzymes suggests potential for biotransformation and detoxification processes.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro assays have revealed its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The minimum inhibitory concentrations (MIC) for these pathogens indicate that this compound could serve as a potential lead for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been substantiated through various assays. It has shown the ability to reduce pro-inflammatory cytokines and inhibit pathways associated with inflammatory responses. This suggests its potential application in treating inflammatory diseases .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines, including lung (A549), colon (HT-29), and liver (SMMC-7721) cancer cells. The results indicate that this compound induces apoptosis and inhibits cell proliferation, demonstrating promise as an anticancer agent .
Neuroprotective Effects
Research has indicated that this compound may possess neuroprotective properties. It has been shown to enhance cognitive function in animal models and reduce oxidative stress-related neuronal damage. These effects are likely mediated through its antioxidant activity and modulation of neurotransmitter levels .
Case Studies
- Antimicrobial Study : A study conducted on the antimicrobial efficacy of various pyrazole derivatives demonstrated that this compound had an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus. These results position it as a promising candidate for further development in antibiotic therapies .
- Anticancer Research : In a cell viability assay involving A549 lung cancer cells, treatment with 50 µM of this compound resulted in a 70% reduction in cell viability after 48 hours, indicating potent anticancer effects .
Q & A
Q. What are the most reliable synthetic routes for 2-acetyl-5-amino-4H-pyrazol-3-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via cyclization of hydrazine derivatives with β-keto esters. For example, the Vilsmeier–Haack reaction has been employed for analogous pyrazol-5(4H)-one derivatives, involving formylation and oxidation steps to introduce acetyl groups . Optimization typically requires adjusting reaction temperature (e.g., reflux in acetic acid) and stoichiometry of reagents like sodium acetate to control side reactions. Recrystallization from methanol or glacial acetic acid is recommended for purification . Monitoring via TLC or HPLC ensures intermediate purity.
Q. How can the structural identity of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography using programs like SHELXL is the gold standard for unambiguous structural confirmation . For solution-phase characterization, employ - and -NMR to verify the acetyl group (δ ~2.3 ppm for CH and ~200 ppm for carbonyl) and pyrazole ring protons (δ 5.5–7.0 ppm). IR spectroscopy can confirm NH (3300–3500 cm) and carbonyl (1650–1750 cm) stretches . Mass spectrometry (ESI-MS) should match the molecular ion [M+H].
Q. What biological activities are associated with pyrazol-3-one derivatives, and how can these be evaluated for this compound?
- Methodological Answer : Pyrazol-3-ones exhibit anti-inflammatory, antimicrobial, and antitumor activities . To assess bioactivity:
- Perform in vitro assays: Antimicrobial activity via MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria.
- Anticancer potential via MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
- Molecular docking studies (using AutoDock or Schrödinger) can predict interactions with targets like COX-2 or DNA topoisomerases .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or crystallographic refinements for this compound?
- Methodological Answer : Discrepancies in NMR or XRD data may arise from tautomerism (e.g., keto-enol forms) or polymorphism. Use variable-temperature NMR to study tautomeric equilibria . For crystallographic ambiguities, refine structures using SHELXL with high-resolution data (R-factor < 0.05) and validate via the R metric . Employ ORTEP-3 for graphical representation of thermal ellipsoids to detect disorder .
Q. What strategies are effective for optimizing green synthesis of this compound?
- Methodological Answer :
- Replace toxic solvents (e.g., DMF) with ethanol/water mixtures.
- Catalyze reactions using microwave irradiation to reduce time and energy .
- Employ biocatalysts (e.g., lipases) for selective acylations.
- Monitor atom economy using metrics like E-factor (waste-to-product ratio).
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
- Methodological Answer :
- Use DFT calculations (Gaussian or ORCA) to predict electronic properties (HOMO-LUMO gaps) influencing reactivity .
- Conduct QSAR (Quantitative Structure-Activity Relationship) studies to correlate substituent effects (e.g., acetyl vs. trifluoromethyl groups) with bioactivity .
- Molecular dynamics simulations (AMBER or GROMACS) can model protein-ligand binding stability over time.
Q. What are the challenges in characterizing polymorphs or solvates of this compound, and how can they be addressed?
- Methodological Answer : Polymorphs may exhibit differing dissolution rates or stability. Techniques include:
- PXRD to distinguish crystal forms.
- DSC/TGA to analyze thermal behavior (melting points, decomposition).
- Dynamic vapor sorption (DVS) to study hygroscopicity.
- Pair with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .
Critical Research Considerations
- Synthetic Reproducibility : Document reaction conditions meticulously (e.g., anhydrous vs. hydrated reagents) to avoid variability .
- Safety : Handle intermediates like acyl chlorides in fume hoods; refer to SDS guidelines for amine derivatives .
- Data Validation : Cross-verify spectral data with published analogs (e.g., 3-methyl-1-aryl-pyrazol-5-ones) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
